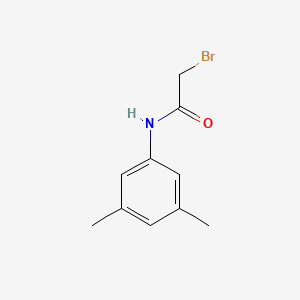

2-溴-N-(3,5-二甲基苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-(3,5-dimethylphenyl)acetamide has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods, including the use of Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Similarly, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and subjected to extensive spectroscopic investigations, with structural, thermodynamical, and vibrational characteristics determined through ab initio and DFT studies . These studies provide insights into the synthesis processes and the influence of substituents on the acetamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods. The optimized molecular structure and vibrational frequencies of the benzoxazole derivative were investigated, and the stability of the molecule was analyzed using NBO analysis . For the dichloroacetamide derivatives, the most stable conformer was determined by PES scan, and normal coordinate analysis was carried out to understand the fundamental modes of vibration . These analyses contribute to a deeper understanding of the molecular structure and electronic interactions within similar compounds.

Chemical Reactions Analysis

The reactivity of related acetamide compounds has been studied, revealing interesting chemical behaviors. For example, the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane was found to proceed via a radical-anion radical chain mechanism . This provides valuable information on the reactivity of brominated acetamides and the potential for radical-based synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been characterized through various experimental and computational techniques. The first hyperpolarizability of the benzoxazole derivative suggests its suitability for nonlinear optical (NLO) studies, and its broad-spectrum antimicrobial activity was confirmed through microbiological testing . The dichloroacetamide derivatives' computed values for frontier molecular orbitals and intramolecular electronic interactions were in good agreement with experimental data, indicating the reliability of computational methods in predicting physical and chemical properties .

科学研究应用

PET成像中的合成和生物分布

2-溴-N-(3,5-二甲基苯基)乙酰胺衍生物已在PET(正电子发射断层扫描)成像的背景下进行了探索。(Van der Mey 等人,2005)的一项研究重点是合成和生物分布化合物[11C]R116301,以潜在用于PET成像研究中枢神经激肽(1)(NK1)受体。该应用对于神经科学研究非常重要,尤其是在研究脑部疾病和神经受体作图方面。

化学反应机理

已经对与 2-溴-N-(3,5-二甲基苯基)乙酰胺在结构上相似的化合物的反应机理进行了研究。(Simig 和 Lempert,1979)研究了 2-溴-N,N-二甲基-2,2-二苯基乙酰胺与甲醇钠的反应,有助于更好地理解有机化学中的自由基阴离子自由基链过程。

分子结构和晶体学

像(Gowda 等人,2007)这样的研究已经检查了与 2-溴-N-(3,5-二甲基苯基)乙酰胺相关的化合物的分子构象和晶体结构。这些研究提供了对这些化合物的结构性质的见解,这对于理解它们的反应性和在材料科学和药物中的潜在应用至关重要。

抗菌和生物应用

(Gul 等人,2017)的研究探索了与 2-溴-N-(3,5-二甲基苯基)乙酰胺在结构上相关的化合物的衍生物的合成和抗菌评价。他们的研究结果表明在开发新的抗菌剂中具有潜在的应用,突出了该化合物在药理学研究中的相关性。

药物化合物的合成

药物应用的一个例子见于(Zhang,2008)的工作,他报道了一种改进的 efaproxiral 合成,efaproxiral 是一种用于癌症治疗的药物。该合成涉及 N-(3,5-二甲基苯基)-2-(4-羟基苯基)乙酰胺,一种与 2-溴-N-(3,5-二甲基苯基)乙酰胺密切相关的化合物,证明了该化合物在药物化学中的效用。

安全和危害

属性

IUPAC Name |

2-bromo-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXOCFROXZADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392267 | |

| Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,5-dimethylphenyl)acetamide | |

CAS RN |

349120-86-1 | |

| Record name | 2-bromo-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)